4-(3,4-difluorobenzoyl)morpholine
Description
4-(3,4-Difluorobenzoyl)morpholine is a morpholine derivative featuring a 3,4-difluorobenzoyl group attached to the nitrogen atom of the morpholine ring. Morpholine derivatives are widely studied for their applications in agrochemicals, pharmaceuticals, and materials science due to their versatility in hydrogen bonding and solubility properties.
Properties
IUPAC Name |
(3,4-difluorophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO2/c12-9-2-1-8(7-10(9)13)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVRKRXZDFAKTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key morpholine derivatives and their substituent-driven properties:
*Calculated based on molecular formula. †Approximate value.
Key Observations:
- Substituent Position and Bioactivity : The position of fluorine atoms in benzoyl derivatives (e.g., 3,4-difluoro vs. 2,4-difluoro) significantly affects electronic properties and biological interactions. For example, dimethomorph’s 3,4-dimethoxyphenyl group contributes to its fungicidal activity by altering bacterial community structures in soil .
- Halogen Effects : Bromine substituents in VPC-14449 caused synthesis challenges due to positional isomerism, highlighting the importance of precise substitution patterns . In contrast, fluorine’s smaller size and higher electronegativity may reduce steric hindrance and improve metabolic stability compared to bromine or chlorine .
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